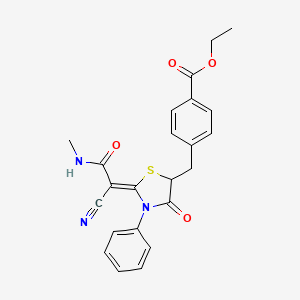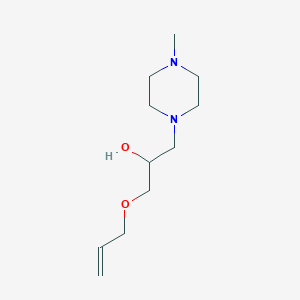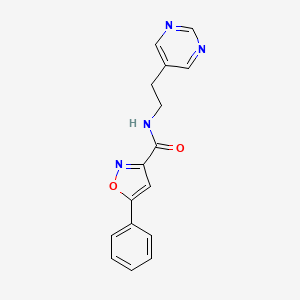
(Z)-ethyl 4-((2-(1-cyano-2-(methylamino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and the types of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are typically used for this purpose .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For instance, the ester could undergo hydrolysis, the amine could participate in acid-base reactions, and the cyano group could be involved in nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These could include solubility, melting point, boiling point, acidity or basicity, and reactivity with other substances .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Similar compounds have been explored for their antimicrobial and anti-proliferative properties, indicating potential applications in the development of new pharmaceutical agents. For instance, compounds related to thiazolidine derivatives have shown promising antimicrobial and anticancer activities, suggesting that modifications to their chemical structure, like those in the specified compound, could lead to new therapeutic agents with specific biological activities (Desai, Rajpara, Joshi, 2013); (Soni, Sanghvi, Devkar, Thakore, 2015).
Material Science and Organic Synthesis
The compound's structural features, particularly the presence of a cyano group and the thiazolidin ring, could have implications in material science, where such moieties are valued for their electronic properties and stability. Additionally, the synthetic pathways used to create such compounds often involve innovative techniques that can be applied in the synthesis of complex organic molecules, potentially leading to new materials with unique properties.
Chemical Synthesis and Mechanistic Studies
Research on similar compounds includes the exploration of novel synthetic routes and mechanistic studies in organic chemistry. For example, the synthesis of heterocyclic compounds from related precursors has been detailed, highlighting the versatility of these molecules in chemical synthesis (Bagal, de Greef, Zard, 2006). These studies contribute to a deeper understanding of chemical reactivity and can lead to the development of new synthetic methodologies.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[[(2Z)-2-[1-cyano-2-(methylamino)-2-oxoethylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-3-30-23(29)16-11-9-15(10-12-16)13-19-21(28)26(17-7-5-4-6-8-17)22(31-19)18(14-24)20(27)25-2/h4-12,19H,3,13H2,1-2H3,(H,25,27)/b22-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPJTPAKIIIEHJ-PYCFMQQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC)/S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole](/img/structure/B2686892.png)
![N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2686893.png)
methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2686897.png)

![1-(2,4-dimethoxyphenyl)-6,8-dimethoxy-4-methyl-1H,2H,3H-pyrrolo[3,2-c]quinoline](/img/structure/B2686899.png)

![3-(4-cyanophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2686904.png)
![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2686905.png)



![2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2686912.png)

